molecular formula C20H18N2O5 B6549470 N-{[5-(2H-1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl}-2-(3-methylphenoxy)acetamide CAS No. 1040640-79-6

N-{[5-(2H-1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl}-2-(3-methylphenoxy)acetamide

Cat. No.: B6549470
CAS No.: 1040640-79-6
M. Wt: 366.4 g/mol
InChI Key: WVQIJIMKBUAXEN-UHFFFAOYSA-N
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Description

N-{[5-(2H-1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl}-2-(3-methylphenoxy)acetamide is a synthetic small molecule characterized by a benzodioxol moiety fused to an oxazole ring, linked via a methylene group to an acetamide backbone substituted with a 3-methylphenoxy group. The 3-methylphenoxy group contributes hydrophobic interactions, while the acetamide linkage may enhance metabolic stability compared to ester-based analogs .

Properties

IUPAC Name

N-[[5-(1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl]-2-(3-methylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O5/c1-13-3-2-4-16(7-13)24-11-20(23)21-10-15-9-18(27-22-15)14-5-6-17-19(8-14)26-12-25-17/h2-9H,10-12H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVQIJIMKBUAXEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)NCC2=NOC(=C2)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-{[5-(2H-1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl}-2-(3-methylphenoxy)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its structure, biological mechanisms, and research findings.

Research indicates that this compound interacts with various biological targets:

  • Enzyme Inhibition : The compound has been studied for its inhibitory effects on certain enzymes involved in metabolic pathways. For instance, it exhibits significant activity against urease, which is crucial for nitrogen metabolism in plants and some microorganisms .
  • Neurotransmitter Modulation : It shows promise in modulating neurotransmitter receptors, particularly dopamine receptors. This suggests potential applications in treating neurological disorders such as Parkinson's disease and schizophrenia.

Case Studies

  • Urease Inhibition Study :
    A study evaluated a series of acetamides including the compound for their urease inhibitory activity. Results indicated that this compound displayed superior inhibition compared to standard inhibitors, making it a candidate for further development in agricultural applications .
  • Neuropharmacological Research :
    Another study focused on the interaction of this compound with dopamine receptors. Binding affinity assays revealed that it has a high selectivity for D2-like receptors, indicating its potential utility in neuropharmacology.

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of this compound compared to related compounds:

Compound NameStructure FeaturesBiological ActivityNotes
This compoundBenzodioxole + OxazoleUrease inhibition, Dopamine receptor modulationHigh selectivity for D2 receptors
N-(6-(p-tolyl)benzo[d]thiazol-2-yl)acetamideThiazole ringModerate antibacterial activityLess effective than target compound
N-(4-hydroxyphenyl)-2-(propylamino)acetamideHydroxy group instead of benzodioxoleNeurotransmitter modulationDifferent receptor interactions

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural similarities with several analogs, differing primarily in substituents and functional groups. Below is a detailed comparison based on structural features, physicochemical properties, and biological implications.

Table 1: Structural and Functional Comparison

Compound Name / ID Key Structural Differences Molecular Weight Key Properties Reference
Target Compound : N-{[5-(2H-1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl}-2-(3-methylphenoxy)acetamide Benzodioxol-oxazole core; 3-methylphenoxy acetamide ~396 (estimated) Balanced logP (~3.2); moderate polarity (PSA ~77 Ų)
Compound 1 () : 2-(2H-1,3-benzodioxol-5-yl)-N-(cyclopenta-oxazol)acetamide Cyclopenta-oxazol ring replaces simple oxazole Not reported Increased steric bulk; potential reduced membrane permeability
N-{[5-(benzodioxol)oxazol-3-yl]methyl}-2-(4-fluorophenoxy)acetamide () 4-Fluorophenoxy vs. 3-methylphenoxy ~380 (estimated) Higher electronegativity; possible enhanced receptor binding but reduced solubility
N-(benzodioxol)methyl-2-[5-(2-fluorophenyl)oxazol]acetamide () Fluorophenyl substitution on oxazole; benzyl linkage 354.33 Enhanced dipole interactions; potential for improved target affinity
Compound in : Thiazolo-triazol-sulfanylacetamide Thiazolo-triazol core replaces oxazole; 4-methylphenyl substituent Not reported Sulfur-containing heterocycle may improve metabolic stability; altered hydrophobicity
Ester analog () : 2-(3-Methylphenoxy)ethyl oxazole-carboxylate Ester group instead of acetamide; 5-methyl-3-phenyl oxazole Not reported Higher hydrolysis susceptibility; shorter half-life in vivo

Structural and Functional Analysis

Core Heterocycles: The benzodioxol-oxazole core is conserved across analogs, but substitutions on the oxazole (e.g., fluorophenyl in ) or replacement with thiazolo-triazol () alter electronic properties. Thiazolo-triazol derivatives may exhibit enhanced π-stacking due to sulfur’s polarizability .

Substituent Effects: 3-Methylphenoxy vs. 4-Fluorophenoxy: The target compound’s 3-methylphenoxy group provides moderate hydrophobicity (logP ~3.2), while the 4-fluorophenoxy analog () introduces electron-withdrawing effects, possibly increasing binding affinity but reducing aqueous solubility . Acetamide vs. Ester Linkage: Acetamide-based compounds (e.g., target compound) are more hydrolytically stable than esters (), favoring prolonged bioavailability .

Physicochemical Properties: The target compound’s polar surface area (PSA ~77 Ų) suggests moderate permeability, comparable to fluorophenyl analogs (, PSA ~80 Ų) . Thiazolo-triazol derivatives () may have higher logP values due to the nonpolar methylphenyl group, impacting blood-brain barrier penetration .

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